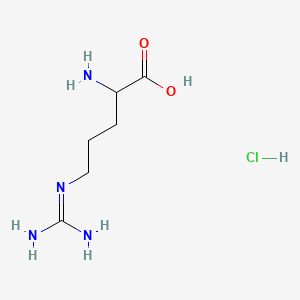

DL-Arginine hydrochloride

描述

DL-Arginine hydrochloride is a racemic mixture of the amino acid arginine, consisting of both D-arginine and L-arginine enantiomers. Arginine is a semi-essential amino acid that plays a crucial role in various physiological processes, including protein synthesis, wound healing, and immune function. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in scientific research and industry .

准备方法

Synthetic Routes and Reaction Conditions: DL-Arginine hydrochloride can be synthesized through the reaction of arginine with hydrochloric acid. The process involves dissolving arginine in water, followed by the addition of hydrochloric acid to form the hydrochloride salt. The solution is then evaporated to obtain this compound in crystalline form .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization to remove impurities .

化学反应分析

Esterification Reactions

DL-Arginine hydrochloride undergoes esterification to form ethyl esters, a process optimized for high yield. A patented method involves reacting DL-arginine with sulfur oxychloride (SOCl₂) and ethanol under controlled conditions:

-

Reagents : Sulfur oxychloride, dehydrated ethanol.

-

Conditions :

-

Initial cooling to -5°C–0°C for SOCl₂ addition.

-

Gradual heating to 25°C–30°C for 2 hours, followed by reflux at 75°C–80°C for 2 hours.

-

-

Product : DL-Arginine ethyl ester hydrochloride.

Mechanistic Insight : SOCl₂ acts as a catalyst, promoting esterification while decomposing water to maintain anhydrous conditions, critical for reaction efficiency .

Condensation Reactions

This compound participates in condensation reactions to synthesize bioactive derivatives. A notable example is its reaction with p-nitroaniline:

-

Reagents : Vanadium pentoxide (V₂O₅), triethylamine, N-alpha-benzoyl arginine.

-

Conditions : Diethyl phosphite solvent at ambient temperature.

-

Product : N-alpha-Benzoyl-DL-arginine p-nitroaniline hydrochloride.

-

Advantages : Shortened reaction time and improved yield compared to traditional methods .

| Reaction Component | Role/Function |

|---|---|

| V₂O₅ | Condensing agent |

| Triethylamine | Base catalyst |

| Diethyl phosphite | Solvent |

Thermal Decomposition

Under high-temperature or oxidative conditions, this compound decomposes into multiple byproducts:

-

Primary Products : Nitrogen oxides (NOₓ), carbon monoxide (CO), carbon dioxide (CO₂), hydrogen chloride (HCl) .

-

Safety Implications : Decomposition releases toxic gases, necessitating controlled handling during industrial processes .

Solubility and Protein Interaction

This compound significantly enhances protein solubility and suppresses aggregation. Key findings include:

-

Equilibrium Solubility : Increases native protein solubility by ~3 orders of magnitude compared to NaCl or glycine .

-

Mechanism : Reduces protein-protein interaction energy via preferential exclusion from the protein surface, stabilizing folded states .

| Additive | Solubility Increase (Fold) |

|---|---|

| DL-Arginine HCl | 1,000× |

| NaCl + Glycine | 25× |

Acid-Base Reactions

As a hydrochloride salt, DL-arginine dissociates in aqueous solutions:

科学研究应用

Biochemical Applications

1.1. Nitric Oxide Production

DL-ArgHCl serves as a substrate for nitric oxide synthase (NOS), facilitating the production of nitric oxide (NO), a crucial signaling molecule in various physiological processes, including vasodilation and neurotransmission. Studies indicate that NO release can improve blood flow and enhance insulin sensitivity, making DL-ArgHCl a potential therapeutic agent for metabolic disorders .

1.2. Protein Refolding

Research has shown that DL-ArgHCl enhances the solubility and refolding of proteins in vitro, particularly in the case of recombinant plasminogen activator (rPA). The presence of DL-ArgHCl significantly increases the solubility of rPA by nearly three orders of magnitude, thus aiding in the recovery of active proteins from denatured states . This property is essential for biopharmaceutical production where proper protein folding is critical.

Pharmaceutical Applications

2.1. Cardiovascular Health

DL-ArgHCl has been investigated for its potential benefits in cardiovascular health due to its role in NO synthesis. By enhancing endothelial function, it may contribute to lower blood pressure and improved vascular health, which is particularly beneficial for patients with hypertension or heart disease .

2.2. Diabetes Management

The compound has been shown to stimulate insulin secretion through a NO-dependent mechanism. This property suggests that DL-ArgHCl could be useful in managing diabetes by improving insulin sensitivity and glucose metabolism .

Research and Experimental Applications

3.1. Chaperone-Like Activity

DL-ArgHCl has been reported to enhance the chaperone-like activity of certain proteins, which may improve protein stability under stress conditions. This application is particularly relevant in developing therapeutic strategies for diseases associated with protein misfolding .

3.2. Crystallography Studies

The compound has been utilized in crystallography to study its crystal structure and interactions at the molecular level. Understanding these interactions can provide insights into its biochemical behavior and potential modifications for enhanced efficacy .

Case Studies

作用机制

DL-Arginine hydrochloride exerts its effects primarily through its role as a precursor to nitric oxide. Nitric oxide is a signaling molecule that regulates various physiological processes, including vasodilation, immune response, and neurotransmission. Arginine is converted to nitric oxide by the enzyme nitric oxide synthase, which then activates guanylyl cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This pathway is crucial for maintaining cardiovascular health and modulating immune responses .

相似化合物的比较

L-Arginine: The biologically active form of arginine, commonly used in supplements and research.

D-Arginine: The enantiomer of L-arginine, less commonly used but important in certain research contexts.

L-Arginine Hydrochloride: Similar to DL-arginine hydrochloride but contains only the L-enantiomer, making it more specific for certain biological functions.

Uniqueness: this compound is unique due to its racemic nature, providing a mixture of both enantiomers. This can be advantageous in certain research applications where the effects of both D- and L-arginine are of interest. Additionally, the hydrochloride form enhances its solubility and stability, making it more versatile for various applications .

生物活性

DL-Arginine hydrochloride is a racemic mixture of the amino acid L-arginine and its non-proteinogenic counterpart D-arginine. It plays a crucial role in various biological processes, particularly in the synthesis of nitric oxide (NO), a critical signaling molecule in numerous physiological functions. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₆H₁₄N₄O₂ • HCl

- Molecular Weight : 210.7 g/mol

- CAS Number : 32042-43-6

- pKa Values :

- Carboxyl Group: 1.82

- α-NH₂ Group: 8.99

- Guanidino Group: 12.48

These properties influence its solubility and reactivity, making it essential for various biochemical pathways .

DL-Arginine is primarily known for its role as a substrate for nitric oxide synthase (NOS), which catalyzes the conversion of L-arginine to nitric oxide and citrulline. This reaction is vital for:

- Vasodilation : NO is a potent vasodilator, improving blood flow and reducing blood pressure.

- Immune Response : NO plays a role in the immune system by modulating inflammation and microbial defense mechanisms.

- Neurotransmission : In the nervous system, NO acts as a neurotransmitter involved in synaptic plasticity and memory formation .

Therapeutic Applications

- Cardiovascular Health : Due to its vasodilatory effects, DL-arginine has been investigated for managing conditions such as hypertension and heart disease.

- Erectile Dysfunction : It is used in treating erectile dysfunction by enhancing blood flow to the genital area.

- Wound Healing : Arginine supplementation can promote wound healing through enhanced collagen synthesis and improved blood flow.

- Immune Function : It is utilized in critical care settings to support immune function and reduce infection rates.

Table 1: Summary of Key Research Studies on this compound

Case Studies

- Cardiovascular Effects : A study on patients with coronary artery disease showed that oral supplementation with L-arginine improved endothelial function and reduced arterial stiffness.

- Erectile Dysfunction Treatment : Clinical trials have indicated that DL-arginine supplementation significantly improves erectile function in men with mild to moderate erectile dysfunction.

属性

IUPAC Name |

2-amino-5-(diaminomethylideneamino)pentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTQSFXGGICVPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30935331 | |

| Record name | Arginine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30935331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32042-43-6, 15595-35-4, 1119-34-2, 627-75-8 | |

| Record name | Arginine hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32042-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Arginine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015595354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Arginine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032042436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arginine Hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759605 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Arginine, d- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Arginine Hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7914 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Arginine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30935331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-arginine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。